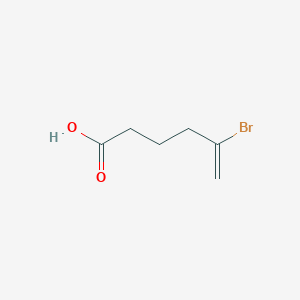

5-Bromo-5-hexenoic acid

説明

Structure

3D Structure

特性

IUPAC Name |

5-bromohex-5-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9BrO2/c1-5(7)3-2-4-6(8)9/h1-4H2,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XYXWURSBSIVPNJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=C(CCCC(=O)O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70465748 | |

| Record name | 5-BROMO-5-HEXENOIC ACID | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70465748 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

732248-41-8 | |

| Record name | 5-BROMO-5-HEXENOIC ACID | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70465748 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

An In-depth Technical Guide to 5-Bromo-5-hexenoic Acid: Synthesis, Characterization, and Potential Applications

This guide provides a comprehensive technical overview of 5-bromo-5-hexenoic acid, a halogenated unsaturated carboxylic acid. Designed for researchers, scientists, and professionals in drug development, this document delves into the plausible synthetic pathways, detailed characterization methodologies, and potential applications of this versatile chemical entity. While direct experimental data for this specific molecule is not extensively available in peer-reviewed literature, this guide synthesizes information from analogous compounds and established chemical principles to provide a robust predictive framework.

Introduction: The Significance of Vinyl Bromides and Unsaturated Carboxylic Acids

5-Bromo-5-hexenoic acid (CAS No. 732248-41-8) is an organic compound featuring a six-carbon chain with a terminal vinyl bromide and a carboxylic acid functionality.[1][2][3] The unique combination of these two reactive groups makes it a potentially valuable building block in organic synthesis.

-

Vinyl Bromides: These moieties are versatile intermediates in a variety of carbon-carbon bond-forming reactions, including Suzuki, Stille, and Sonogashira cross-coupling reactions.[4] They can also be converted to vinylmagnesium bromide, a potent Grignard reagent used to introduce the vinyl group in pharmaceutical synthesis.[5] The presence of the bromine atom enhances the molecule's reactivity, making it a useful precursor for more complex structures.[1]

-

Unsaturated Carboxylic Acids: The carboxylic acid group provides a handle for various transformations, such as esterification and amidation, allowing for the conjugation of this molecule to other scaffolds. The double bond introduces conformational rigidity and a site for further functionalization.

The strategic placement of these functional groups in 5-bromo-5-hexenoic acid suggests its potential utility in the synthesis of novel bioactive molecules and functional materials.

Plausible Synthetic Routes to 5-Bromo-5-hexenoic Acid

While a definitive, optimized synthesis for 5-bromo-5-hexenoic acid is not readily found in the literature, two primary retrosynthetic pathways appear most viable, starting from commercially available precursors.

Route 1: Hydrobromination of 5-Hexynoic Acid

A common and effective method for the preparation of terminal vinyl bromides is the hydrobromination of terminal alkynes.[5] This reaction can proceed via either a radical-mediated anti-Markovnikov addition or a Markovnikov addition. For the synthesis of the terminal 5-bromo-5-hexenoic acid, an anti-Markovnikov addition is desired.

Figure 1: Synthesis of 5-Bromo-5-hexenoic Acid via Hydrobromination.

Experimental Protocol (Proposed):

-

Dissolution: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, dissolve 5-hexynoic acid (1 equivalent) in a suitable anhydrous solvent such as diethyl ether or tetrahydrofuran (THF).

-

Initiator Addition: Add a catalytic amount of a radical initiator, for example, azobisisobutyronitrile (AIBN) or benzoyl peroxide (0.05-0.1 equivalents).

-

HBr Addition: Bubble hydrogen bromide (HBr) gas through the solution at a steady rate, or add a solution of HBr in acetic acid dropwise, while maintaining the reaction temperature at 0 °C to room temperature.

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) until the starting material is consumed.

-

Work-up: Upon completion, quench the reaction by pouring the mixture into a separatory funnel containing cold water. Extract the aqueous layer with diethyl ether or ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford pure 5-bromo-5-hexenoic acid.

Causality Behind Experimental Choices: The use of a radical initiator is crucial to favor the anti-Markovnikov addition of HBr, ensuring the formation of the terminal vinyl bromide. The reaction is performed under anhydrous and inert conditions to prevent unwanted side reactions with the carboxylic acid and the alkyne.

Route 2: Bromination-Elimination of 5-Hexenoic Acid

An alternative approach involves the bromination of the double bond of 5-hexenoic acid to form a dibromide intermediate, followed by dehydrobromination to yield the vinyl bromide. A similar strategy has been documented in the synthesis of hex-5-ynoic acid, where 5,6-dibromohexanoic acid is an intermediate.[6]

Figure 2: Synthesis via Bromination-Elimination.

Experimental Protocol (Proposed):

-

Bromination: Dissolve 5-hexenoic acid (1 equivalent) in a suitable solvent like carbon tetrachloride (CCl4) or dichloromethane (DCM) in a flask protected from light. Cool the solution to 0 °C and add a solution of bromine (1 equivalent) in the same solvent dropwise with stirring. Continue stirring until the bromine color disappears.

-

Work-up (Bromination): Wash the reaction mixture with aqueous sodium thiosulfate solution to remove any unreacted bromine, followed by water and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain crude 5,6-dibromohexanoic acid.

-

Elimination: Dissolve the crude dibromide in a suitable anhydrous solvent like THF or DCM. Add a non-nucleophilic base such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) or potassium tert-butoxide (t-BuOK) (1.1-1.5 equivalents) at room temperature.

-

Reaction Monitoring: Monitor the elimination reaction by TLC or GC-MS.

-

Work-up (Elimination): Once the reaction is complete, neutralize the mixture with a dilute acid (e.g., 1M HCl) and extract with an organic solvent. Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purification: Purify the resulting crude product by column chromatography to isolate 5-bromo-5-hexenoic acid.

Causality Behind Experimental Choices: The initial bromination proceeds via an electrophilic addition mechanism. The subsequent E2 elimination, promoted by a strong, non-nucleophilic base, selectively removes one equivalent of HBr to form the more stable vinyl bromide. The choice of base and reaction conditions can influence the regioselectivity of the elimination.

Characterization of 5-Bromo-5-hexenoic Acid

Thorough characterization is essential to confirm the identity and purity of the synthesized compound. The following section outlines the expected spectroscopic data for 5-bromo-5-hexenoic acid based on the analysis of its functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicted ¹H NMR Spectrum (in CDCl₃):

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~11.0 | broad singlet | 1H | -COOH |

| ~5.6 | singlet | 1H | =CH H (geminal to Br) |

| ~5.4 | singlet | 1H | =CHH (geminal to Br) |

| ~2.4 | triplet | 2H | -CH₂-COOH |

| ~2.2 | quartet | 2H | =C(Br)-CH₂- |

| ~1.8 | quintet | 2H | -CH₂-CH₂-CH₂- |

Predicted ¹³C NMR Spectrum (in CDCl₃):

| Chemical Shift (δ, ppm) | Assignment |

| ~179 | -C OOH |

| ~128 | =C (Br)- |

| ~118 | =C H₂ |

| ~35 | =C(Br)-C H₂- |

| ~33 | -C H₂-COOH |

| ~24 | -CH₂-C H₂-CH₂- |

Rationale for Predicted Shifts: The chemical shifts are estimated based on standard values for similar functional groups. The vinyl protons are expected to appear as singlets due to the absence of vicinal protons for coupling. The deshielding effect of the bromine atom and the electron-withdrawing carboxylic acid group influences the chemical shifts of the adjacent protons and carbons.

Infrared (IR) Spectroscopy

Predicted IR Absorption Bands:

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3300-2500 | Broad, Strong | O-H stretch (carboxylic acid) |

| ~3080 | Medium | =C-H stretch (vinyl) |

| 2950-2850 | Medium | C-H stretch (aliphatic) |

| ~1710 | Strong | C=O stretch (carboxylic acid) |

| ~1630 | Medium | C=C stretch (vinyl) |

| ~1420 | Medium | O-H bend (in-plane) |

| ~1250 | Strong | C-O stretch |

| ~890 | Strong | =C-H bend (out-of-plane) |

| ~600 | Medium-Strong | C-Br stretch |

Rationale for Predicted Absorptions: The IR spectrum is expected to be dominated by the strong and broad O-H and C=O stretching vibrations of the carboxylic acid group. The presence of the vinyl group will be indicated by the =C-H and C=C stretching bands. The C-Br stretch typically appears in the fingerprint region at lower wavenumbers.

Mass Spectrometry (MS)

Predicted Fragmentation Pattern (Electron Ionization - EI):

The mass spectrum of 5-bromo-5-hexenoic acid is expected to show a molecular ion peak [M]⁺ and a characteristic [M+2]⁺ peak of similar intensity due to the natural isotopic abundance of bromine (⁷⁹Br and ⁸¹Br).

Figure 3: Predicted EI-MS Fragmentation.

Key Predicted Fragments:

-

m/z 192/194: Molecular ion peaks ([C₆H₉⁷⁹BrO₂]⁺ and [C₆H₉⁸¹BrO₂]⁺).

-

m/z 113: Loss of a bromine radical ([M-Br]⁺).

-

m/z 147/149: Loss of the carboxyl group ([M-COOH]⁺).

-

m/z 45: Fragment corresponding to the carboxyl group ([COOH]⁺).

-

m/z 114: A potential fragment from a McLafferty rearrangement, involving the transfer of a gamma-hydrogen to the carbonyl oxygen followed by cleavage of the alpha-beta bond.

Rationale for Predicted Fragmentation: The fragmentation pattern in EI-MS is governed by the stability of the resulting ions and neutral fragments.[7] The presence of the bromine atom will lead to the characteristic isotopic pattern. Cleavage at the bonds alpha to the carbonyl group and the vinyl bromide moiety are expected to be prominent fragmentation pathways.

Potential Applications in Drug Development and Research

While specific biological activities of 5-bromo-5-hexenoic acid have not been reported, its structure suggests several potential applications for medicinal chemists and drug development professionals.

-

Scaffold for Novel Bioactive Molecules: The dual functionality of 5-bromo-5-hexenoic acid allows for its elaboration into a wide array of more complex molecules. The vinyl bromide can be used in cross-coupling reactions to introduce various substituents, while the carboxylic acid can be converted into esters, amides, or other derivatives to modulate physicochemical properties and target interactions.

-

Warhead for Covalent Inhibitors: The vinyl bromide moiety can potentially act as a Michael acceptor, making it a candidate for the design of covalent inhibitors that form a permanent bond with a target protein.

-

Intermediate in the Synthesis of Natural Product Analogues: Many natural products contain unsaturated carboxylic acid motifs. 5-Bromo-5-hexenoic acid could serve as a versatile starting material for the synthesis of analogues of these natural products with modified properties.

Conclusion

5-Bromo-5-hexenoic acid represents a promising, yet underexplored, chemical entity. This guide has outlined plausible and robust synthetic strategies based on established organic chemistry principles. Furthermore, a comprehensive set of predicted characterization data has been provided to aid in the identification and verification of this compound. The unique structural features of 5-bromo-5-hexenoic acid make it a compelling target for further investigation, particularly in the fields of medicinal chemistry and materials science. It is anticipated that future research will uncover specific applications for this versatile building block, solidifying its place in the synthetic chemist's toolbox.

References

-

Stereoselective Synthesis of Trisubstituted Vinyl Bromides by Addition of Alkynes to Oxocarbenium Ions. PMC. [Link]

-

Applications of Vinylmagnesium Bromide in Pharmaceutical Synthesis. NINGBO INNO PHARMCHEM CO.,LTD.[Link]

-

Synthesis of Vinyl Bromides Via Reaction of Vinyl Boronic Acids with Sodium Bromide. Synthetic Communications. [Link]

-

The values for proton and C-13 chemical shifts given below are typical approximate ranges only. University of Wisconsin-Madison. [Link]

-

NMR Chemical Shifts. J. Org. Chem.[Link]

-

Chiral bifunctional sulfide-catalyzed enantioselective bromolactonizations of α- and β-substituted 5-hexenoic acids. PMC. [Link]

-

Vinyl iodide synthesis by iodination or substitution. Organic Chemistry Portal. [Link]

-

5-Hexenoic acid, 6-(4-bromophenyl)-, methyl ester - Optional[13C NMR] - Chemical - SpectraBase. SpectraBase. [Link]

- US4178463A - Process for making 4-aminohex-5-enoic acid.

- CN115850026A - Method for synthesizing 5-hexene-1-alcohol.

-

mass spectra - fragmentation patterns. Chemguide. [Link]

-

Vinyl Esters and Vinyl Sulfonates as Green Alternatives to Vinyl Bromide for the Synthesis of Monosubstituted Alkenes via Transition-Metal-Catalyzed Reactions. MDPI. [Link]

-

Wittig Reaction: Mechanism and Examples. NROChemistry. [Link]

-

Chemical shifts. University of Cambridge. [Link]

-

A Highly Versatile One-Pot Aqueous Wittig Reaction. Science and Education Publishing. [Link]

-

Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. [Link]

-

(PDF) Practical Synthesis of Hex-5-ynoic Acid from Cyclohexanone. ResearchGate. [Link]

-

13C NMR Chemical Shift. Oregon State University. [Link]

-

5-Hexenoic acid, 6-(4-bromophenyl)-, methyl ester - Optional[Vapor Phase IR] - Spectrum. SpectraBase. [Link]

- US20130165693A1 - Process for preparing 4-amino-5-hexenoic acid and intermediates thereof.

-

Wittig Reaction. Organic Chemistry Portal. [Link]

-

The Wittig Reaction: Synthesis of Alkenes. University of California, Irvine. [Link]

-

1H NMR Chemical Shift. Oregon State University. [Link]

-

Wittig Reaction - Common Conditions. Organic Chemistry Data. [Link]

-

NMR Chemical Shift Values Table. Chemistry Steps. [Link]

-

Mass Spectrometry. Michigan State University. [Link]

-

IR Spectrum and Characteristic Absorption Bands. Maricopa Open Digital Press. [Link]

-

CHAPTER 2 Fragmentation and Interpretation of Spectra 2.1 Introduction. De Gruyter. [Link]

-

Interpretation of mass spectra. University of Arizona. [Link]

-

Table of Characteristic IR Absorptions. University of Colorado Boulder. [Link]

-

The Versatility of 5-Hexynoic Acid: Applications in Synthesis and Beyond. NINGBO INNO PHARMCHEM CO.,LTD.[Link]

-

a guide to 13c nmr chemical shift values. Compound Interest. [Link]

-

Practical synthesis of hex-5-ynoic acid from cyclohexanone. Semantic Scholar. [Link]

-

IR Chart. University of California, Los Angeles. [Link]

-

IR Absorption Table. University of Puget Sound. [Link]

- US20130165693A1 - Process for preparing 4-amino-5-hexenoic acid and intermediates thereof.

- Novel process for preparing 4-amino-5-hexenoic acid.

-

Addition of HBr to Alkenes. Master Organic Chemistry. [Link]

-

Molecules - 5-hexynoic acid. SupraBank. [Link]

Sources

- 1. CAS 732248-41-8: 5-bromohex-5-enoic acid | CymitQuimica [cymitquimica.com]

- 2. guidechem.com [guidechem.com]

- 3. 5-BROMO-5-HEXENOIC ACID | 732248-41-8 [chemicalbook.com]

- 4. mdpi.com [mdpi.com]

- 5. Vinyl bromide synthesis by bromination or substitution [organic-chemistry.org]

- 6. researchgate.net [researchgate.net]

- 7. chemguide.co.uk [chemguide.co.uk]

An In-depth Technical Guide to 5-Bromo-5-hexenoic Acid: Properties, Synthesis, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Bromo-5-hexenoic acid is a bifunctional organic molecule that incorporates both a carboxylic acid and a vinyl bromide moiety. This unique structural combination imparts a versatile reactivity profile, making it a valuable building block in organic synthesis, particularly within the realm of pharmaceutical and medicinal chemistry. The presence of two distinct reactive centers allows for sequential and selective modifications, enabling the construction of complex molecular architectures. This guide provides a comprehensive overview of the chemical properties, spectroscopic profile, synthesis, and potential applications of 5-Bromo-5-hexenoic acid, with a focus on its utility for professionals in drug development.

Introduction

The strategic incorporation of halogen atoms and carboxylic acid groups into organic molecules is a cornerstone of modern drug design. Carboxylic acids are prevalent in numerous FDA-approved drugs, offering a handle for salt formation to improve solubility and bioavailability, and acting as a key interaction point with biological targets.[1][2] Halogenated compounds, particularly those containing bromine, often exhibit enhanced biological activity.[3] 5-Bromo-5-hexenoic acid, with its terminal vinyl bromide and carboxylic acid functionality, represents an intriguing synthon for the development of novel therapeutic agents. This guide aims to consolidate the available technical information on this compound, providing a foundation for its application in research and development.

Chemical and Physical Properties

5-Bromo-5-hexenoic acid is a six-carbon carboxylic acid with a bromine atom attached to the fifth carbon, which is part of a terminal double bond.[3] This structure results in a molecule with distinct regions of varying polarity and reactivity.

| Property | Value | Source |

| Molecular Formula | C₆H₉BrO₂ | [3] |

| Molecular Weight | 193.04 g/mol | [4] |

| CAS Number | 732248-41-8 | [3] |

| Appearance | Not specified (likely a liquid or low-melting solid) | |

| Boiling Point | Predicted: 267.956°C at 760 mmHg | |

| Density | Predicted: 1.482 g/cm³ | |

| pKa | Predicted: ~4.75 |

Spectroscopic Characterization

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the vinyl protons, the aliphatic chain protons, and the acidic proton of the carboxylic acid. The protons on the double bond (C5) would appear in the vinyl region, with their chemical shifts and coupling constants being indicative of their environment. The methylene protons of the aliphatic chain would appear as multiplets in the upfield region. The carboxylic acid proton would be a broad singlet, the chemical shift of which is dependent on the solvent and concentration.

¹³C NMR Spectroscopy

The carbon NMR spectrum would provide key information about the carbon skeleton. The carbonyl carbon of the carboxylic acid would resonate at the downfield end of the spectrum. The two sp² hybridized carbons of the vinyl bromide group would appear in the olefinic region. The remaining sp³ hybridized carbons of the aliphatic chain would be found in the upfield region of the spectrum.

Infrared (IR) Spectroscopy

The IR spectrum of 5-Bromo-5-hexenoic acid would be characterized by the following key absorption bands:

-

O-H stretch (Carboxylic Acid): A very broad band in the region of 3300-2500 cm⁻¹.

-

C=O stretch (Carboxylic Acid): A strong, sharp absorption band around 1710 cm⁻¹.

-

C=C stretch (Alkene): A medium intensity band around 1640 cm⁻¹.

-

C-Br stretch: A band in the fingerprint region, typically below 690 cm⁻¹.

Mass Spectrometry

The mass spectrum would show a molecular ion peak (M⁺) and a characteristic M+2 peak of nearly equal intensity, which is indicative of the presence of a single bromine atom. Fragmentation patterns would likely involve the loss of the bromine atom, the carboxyl group, and cleavage of the aliphatic chain.

Synthesis and Reactivity

Synthetic Approaches

A plausible synthetic route to 5-Bromo-5-hexenoic acid could start from a readily available precursor like 5-hexynoic acid. A potential two-step synthesis is outlined below:

Figure 1. Proposed synthetic pathway to 5-Bromo-5-hexenoic acid.

Experimental Protocol: Proposed Synthesis of 5-Bromo-5-hexenoic Acid

-

Step 1: Hydroboration of 5-Hexynoic Acid. To a solution of 5-hexynoic acid in an appropriate aprotic solvent (e.g., THF), a hydroborating agent such as catecholborane is added at a controlled temperature. The reaction is stirred until completion, as monitored by TLC or GC-MS.

-

Step 2: Bromination of the Vinylborane Intermediate. The resulting vinylboronic acid intermediate is then subjected to bromination. This can be achieved by reacting it with a source of electrophilic bromine, such as a mixture of sodium bromide and N-chlorosuccinimide (NCS).[5] The reaction mixture is worked up using standard aqueous and organic extraction procedures.

-

Purification. The crude product is then purified by column chromatography on silica gel to afford pure 5-Bromo-5-hexenoic acid.

Causality behind Experimental Choices: The choice of a hydroboration-bromination sequence allows for the regioselective introduction of the bromine atom to the terminal position of the alkyne, leading to the desired vinyl bromide. Catecholborane is a mild and effective hydroborating agent for alkynes. The use of NaBr and NCS provides a safe and efficient source of electrophilic bromine for the subsequent bromination step.[5]

Reactivity Profile

5-Bromo-5-hexenoic acid possesses two key reactive sites: the carboxylic acid and the vinyl bromide. This dual functionality allows for a range of chemical transformations.

Figure 2. Reactivity map of 5-Bromo-5-hexenoic acid.

The carboxylic acid moiety can undergo standard transformations such as esterification, amidation, and reduction to the corresponding alcohol.[6] The vinyl bromide functionality is a versatile handle for carbon-carbon bond formation through various palladium-catalyzed cross-coupling reactions, including Suzuki, Heck, and Sonogashira couplings. This allows for the introduction of a wide range of substituents at the C5 position.

Applications in Drug Development

The bifunctional nature of 5-Bromo-5-hexenoic acid makes it an attractive building block for the synthesis of complex molecules with potential therapeutic applications.

Scaffold for Novel Therapeutics

The ability to selectively functionalize both the carboxylic acid and the vinyl bromide allows for the creation of diverse chemical libraries for high-throughput screening. For instance, the carboxylic acid can be coupled with various amino acids or other amine-containing fragments, while the vinyl bromide can be used to introduce different aryl or heteroaryl groups via cross-coupling reactions. This modular approach is highly valuable in lead optimization campaigns.

Linker for Bioconjugation

The carboxylic acid group can be activated and used to attach the molecule to biomolecules such as proteins or peptides. The vinyl bromide can then serve as a reactive handle for further modifications or as a point of attachment for other functionalities, making it a potential tool in the development of antibody-drug conjugates (ADCs) or other targeted therapies.

Precursor for Bioactive Molecules

Vinyl halides are known intermediates in the synthesis of various pharmaceutical products.[7] For example, they can be converted to vinylmagnesium bromide, a Grignard reagent that is a key component in the synthesis of complex organic molecules.[8] 5-Bromo-5-hexenoic acid can serve as a precursor to such intermediates, which can then be incorporated into larger, more complex drug candidates.

Safety and Handling

As with any halogenated organic acid, 5-Bromo-5-hexenoic acid should be handled with appropriate safety precautions in a well-ventilated fume hood.[9]

-

Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles, and a lab coat.

-

Inhalation: Avoid inhaling vapors or dust.

-

Skin and Eye Contact: Avoid contact with skin and eyes. In case of contact, flush immediately with copious amounts of water.

-

Storage: Store in a cool, dry place away from incompatible materials such as strong bases and oxidizing agents.[10][11][12][13]

While a specific Safety Data Sheet (SDS) for 5-Bromo-5-hexenoic acid is not widely available, the SDS for related compounds such as 5-hexenoic acid and other brominated compounds should be consulted for general guidance.[7][8]

Conclusion

5-Bromo-5-hexenoic acid is a versatile and valuable building block for organic synthesis, particularly in the field of drug discovery and development. Its dual functionality allows for a wide range of chemical transformations, making it an ideal scaffold for the creation of diverse molecular libraries and a useful intermediate in the synthesis of complex therapeutic agents. Further research into the synthesis and reactivity of this compound is warranted to fully explore its potential in medicinal chemistry.

References

-

Carboxylic Acid (Bio)Isosteres in Drug Design. (n.d.). PMC. Retrieved January 18, 2026, from [Link]

-

Carboxylic Acid in Pharmaceutical Synthesis: Future Trends. (2025, July 31). Patsnap Eureka. Retrieved January 18, 2026, from [Link]

-

1,3-Butadiene, Ethylene Oxide and Vinyl Halides (Vinyl Fluoride, Vinyl Chloride and Vinyl Bromide). (n.d.). In IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, No. 97. NCBI Bookshelf. Retrieved January 18, 2026, from [Link]

-

Applications of Vinylmagnesium Bromide in Pharmaceutical Synthesis. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved January 18, 2026, from [Link]

-

Examples of marketed drug compounds featuring a carboxylic acid. (n.d.). ResearchGate. Retrieved January 18, 2026, from [Link]

-

Carboxylic acid derivative: Significance and symbolism. (2024, December 7). Synapse. Retrieved January 18, 2026, from [Link]

-

Kabalka, G. W., Sastry, K. A. R., Knapp, F. F., & Srivastava, P. C. (1983). Synthesis of Vinyl Bromides Via Reaction of Vinyl Boronic Acids with Sodium Bromide. Synthetic Communications, 13(12), 1027–1032. [Link]

-

Vinyl bromide. (1999). In IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, No. 71. NCBI Bookshelf. Retrieved January 18, 2026, from [Link]

-

Starostin, E. K., Lapitskaya, M. A., Ignatenko, A. V., Pivnitsky, K. K., & Nikishin, G. I. (2000). Practical Synthesis of Hex-5-ynoic Acid from Cyclohexanone. Russian Chemical Bulletin, 49(1), 81–85. [Link]

-

Lab Safety. (n.d.). MIT. Retrieved January 18, 2026, from [Link]

-

5-Hexenoic acid, 6-(4-bromophenyl)-, methyl ester - Optional[Vapor Phase IR] - Spectrum. (n.d.). SpectraBase. Retrieved January 18, 2026, from [Link]

-

Handling and Storage of Hazardous Materials. (n.d.). University of Colorado Colorado Springs. Retrieved January 18, 2026, from [Link]

-

Practices for Proper Chemical Storage. (n.d.). Retrieved January 18, 2026, from [Link]

-

Recommended Procedures for the Safe Storage of Chemicals in Laboratories. (n.d.). Towson University. Retrieved January 18, 2026, from [Link]

-

Safe Storage. (n.d.). University of California, Berkeley. Retrieved January 18, 2026, from [Link]

Sources

- 1. Carboxylic Acid (Bio)Isosteres in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. CAS 732248-41-8: 5-bromohex-5-enoic acid | CymitQuimica [cymitquimica.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. tandfonline.com [tandfonline.com]

- 6. Carboxylic Acid in Pharmaceutical Synthesis: Future Trends [eureka.patsnap.com]

- 7. Vinyl Bromide - 1,3-Butadiene, Ethylene Oxide and Vinyl Halides (Vinyl Fluoride, Vinyl Chloride and Vinyl Bromide) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. nbinno.com [nbinno.com]

- 9. web.mit.edu [web.mit.edu]

- 10. dess.uccs.edu [dess.uccs.edu]

- 11. csuohio.edu [csuohio.edu]

- 12. towson.edu [towson.edu]

- 13. ehs.berkeley.edu [ehs.berkeley.edu]

Spectroscopic Characterization of 5-Bromo-5-hexenoic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of the expected spectroscopic data for 5-Bromo-5-hexenoic acid, a molecule of interest in synthetic chemistry and potential drug discovery pipelines. As a halogenated alkenoic acid, its unique structural features give rise to a distinct spectroscopic signature. This document will serve as a valuable resource for the identification and characterization of this compound, offering predicted data based on established spectroscopic principles and data from analogous structures.

Molecular Structure and Spectroscopic Overview

5-Bromo-5-hexenoic acid is a six-carbon carboxylic acid with a terminal vinyl bromide. This combination of functional groups dictates its chemical reactivity and is key to interpreting its spectroscopic data. The presence of a carboxylic acid, a double bond, and a bromine atom will each give rise to characteristic signals in various spectroscopic techniques.

Figure 2: General experimental workflow for NMR analysis.

¹³C NMR Spectroscopy

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy provides information about the carbon skeleton of a molecule. The spectrum of 5-Bromo-5-hexenoic acid is expected to show six distinct signals corresponding to the six carbon atoms in the molecule.

Predicted ¹³C NMR Data

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C-1 (-COOH) | ~ 179 |

| C-2 | ~ 33 |

| C-3 | ~ 24 |

| C-4 | ~ 32 |

| C-5 (=C-Br) | ~ 135 |

| C-6 (=CH₂) | ~ 120 |

Disclaimer: The predicted data is based on analogous compounds and general spectroscopic principles. Actual experimental values may vary.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of 5-Bromo-5-hexenoic acid will be dominated by the characteristic absorptions of the carboxylic acid and the carbon-carbon double bond.

Predicted IR Absorption Bands

| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity |

| O-H (Carboxylic acid) | 3300 - 2500 | Broad |

| C=O (Carboxylic acid) | 1710 - 1680 | Strong |

| C=C (Alkene) | 1650 - 1630 | Medium |

| C-Br | 650 - 550 | Medium to Strong |

Disclaimer: The predicted data is based on analogous compounds and general spectroscopic principles. Actual experimental values may vary.

Experimental Protocol for IR Spectroscopy (Attenuated Total Reflectance - ATR)

-

Instrument Preparation: Ensure the ATR crystal is clean.

-

Background Scan: Record a background spectrum of the empty ATR stage.

-

Sample Application: Place a small drop of liquid 5-Bromo-5-hexenoic acid directly onto the ATR crystal.

-

Data Acquisition: Acquire the sample spectrum. The instrument software will automatically subtract the background.

-

Cleaning: Clean the ATR crystal thoroughly with an appropriate solvent (e.g., isopropanol) after the measurement.

Mass Spectrometry (MS)

Mass spectrometry (MS) is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It provides information about the molecular weight and fragmentation pattern of a compound. The presence of bromine, with its two abundant isotopes (⁷⁹Br and ⁸¹Br), will result in a characteristic M+2 peak for the molecular ion and any bromine-containing fragments.

Predicted Mass Spectrometry Data

| m/z | Interpretation |

| 192/194 | Molecular ion [M]⁺ and [M+2]⁺ |

| 113 | Loss of Br |

| 45 | [COOH]⁺ |

Disclaimer: The predicted data is based on analogous compounds and general spectroscopic principles. Actual experimental values may vary.

Experimental Protocol for Mass Spectrometry (Electron Ionization - EI)

-

Sample Introduction: Introduce a dilute solution of the sample into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC-MS).

-

Ionization: The sample is vaporized and bombarded with a high-energy electron beam in the ion source, causing ionization and fragmentation.

-

Mass Analysis: The resulting ions are accelerated into a mass analyzer (e.g., quadrupole, time-of-flight) where they are separated based on their mass-to-charge ratio.

-

Detection: The separated ions are detected, and a mass spectrum is generated.

Figure 3: Predicted key fragmentation pathway for 5-Bromo-5-hexenoic acid in EI-MS.

Synthesis and Spectroscopic Confirmation

A plausible synthetic route to 5-Bromo-5-hexenoic acid involves the hydrobromination of 5-hexynoic acid. The successful synthesis of the target compound would be confirmed by a comprehensive analysis of the spectroscopic data. The disappearance of the alkyne signals in the IR and NMR spectra of the starting material and the appearance of the predicted signals for the vinyl bromide and the rest of the molecule would provide strong evidence for the formation of 5-Bromo-5-hexenoic acid.

References

-

PubChem: A database of chemical molecules and their activities against biological assays. Entries for related compounds such as 5-hexenoic acid [1][2]and various bromohexanoic acids [3][4][5]can be found.

-

SpectraBase: A comprehensive database of spectra, including those for derivatives of hexenoic acid. [6][7]* ChemicalBook: A resource for chemical properties and supplier information, which sometimes includes links to spectral data for related compounds. [4][5][8]* Journal Articles: Scientific literature often contains detailed spectroscopic data for newly synthesized compounds. A search for the synthesis of bromoalkenoic acids may yield relevant experimental details.

Sources

- 1. 5-Hexenoic acid [webbook.nist.gov]

- 2. 5-Hexenoic Acid | C6H10O2 | CID 15308 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 5-Bromohexanoic acid | C6H11BrO2 | CID 15100129 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. DL-2-Bromohexanoic acid(616-05-7) 1H NMR spectrum [chemicalbook.com]

- 5. 6-Bromohexanoic acid(4224-70-8) 1H NMR [m.chemicalbook.com]

- 6. spectrabase.com [spectrabase.com]

- 7. spectrabase.com [spectrabase.com]

- 8. 5-BROMO-5-HEXENOIC ACID | 732248-41-8 [chemicalbook.com]

Foreword: Re-evaluating the Scope of Inquiry for 5-Bromo-5-hexenoic Acid

To: Researchers, Scientists, and Drug Development Professionals From: Gemini, Senior Application Scientist Subject: In-depth Technical Guide on the Mechanism of Action of 5-Bromo-5-hexenoic Acid

A comprehensive investigation into the existing scientific literature reveals a critical finding: there is currently no established or documented biological mechanism of action for 5-Bromo-5-hexenoic acid. This compound is consistently referenced and commercially available not as a bioactive agent, but as a chemical intermediate or a building block in organic synthesis.[][2][3][4]

The initial request for an in-depth technical guide on its mechanism of action presupposes a body of research that, upon thorough review, does not exist in the public domain. Creating such a guide would therefore be an exercise in speculation, which would fundamentally violate the principles of scientific integrity and trustworthiness that are paramount in our field.

Therefore, this document has been adapted to serve a more practical and scientifically grounded purpose. It will provide a detailed overview of what is known about 5-Bromo-5-hexenoic acid and related compounds, offering a framework for how a researcher might begin to investigate its potential biological activity. This "pre-research" guide will cover:

-

Characterization of 5-Bromo-5-hexenoic Acid: A summary of its chemical properties and its role as a synthetic building block.

-

Hypothetical Mechanisms of Action Based on Chemical Structure: An expert analysis of its structural features (vinyl bromide, carboxylic acid) and how these might suggest potential biological interactions, such as irreversible enzyme inhibition.

-

Proposed Experimental Workflow for Mechanism of Action Studies: A detailed, step-by-step guide on how to approach the initial screening and subsequent mechanistic studies for a novel compound like 5-Bromo-5-hexenoic acid.

-

Case Studies of Structurally Related Compounds: An examination of the known mechanisms of action for similar molecules, which can provide valuable context and starting points for investigation.

This revised approach ensures that the content remains rooted in factual, verifiable information while still providing significant value to the target audience. It transforms the original request into a practical guide for initiating research on a novel chemical entity.

Whitepaper: A Proposed Research Framework for Investigating the Biological Activity of 5-Bromo-5-hexenoic Acid

Introduction and Current State of Knowledge

5-Bromo-5-hexenoic acid (CAS No. 732248-41-8) is a halogenated unsaturated carboxylic acid.[][2][3] Its chemical structure consists of a six-carbon chain with a carboxylic acid group at one end and a terminal vinyl bromide at the other. Commercially, it is supplied as a research chemical and building block for organic synthesis.[][2][4] A thorough review of scientific databases, including PubChem and commercial supplier technical sheets, reveals no publications detailing its biological effects or mechanism of action.

Its parent compound, 5-hexenoic acid, is known as a versatile building block in organic synthesis.[5] The introduction of a bromine atom at the 5-position introduces a potential reactive site, which is the basis for the hypothetical mechanisms discussed below.

Hypothetical Mechanisms of Action Based on Chemical Structure

The structure of 5-Bromo-5-hexenoic acid contains two key functional groups that suggest potential biological activity: the vinyl bromide and the carboxylic acid.

Potential as an Irreversible Enzyme Inhibitor (Michael Acceptor)

The vinyl bromide moiety is an electrophilic center. It is plausible that this compound could act as a Michael acceptor, making it susceptible to nucleophilic attack from amino acid residues within a protein, such as the thiol group of cysteine or the imidazole group of histidine. This would result in the formation of a covalent bond, leading to irreversible enzyme inhibition.[6][7]

This type of inhibition is a well-established mechanism for many drugs and toxins.[6] For example, penicillin irreversibly binds to the active site of DD-transpeptidase, an enzyme crucial for bacterial cell wall synthesis.[6]

Interaction with Fatty Acid Binding Proteins and Metabolism

As a carboxylic acid with a lipid-soluble carbon chain, 5-Bromo-5-hexenoic acid may be recognized by and interact with fatty acid binding proteins or enzymes involved in fatty acid metabolism. The bromine atom could either sterically hinder binding to an active site or, if positioned correctly, enhance binding affinity.

Proposed Experimental Workflow for Elucidating the Mechanism of Action

For a novel compound with no known biological activity, a tiered approach starting with broad screening and progressing to specific mechanistic studies is recommended.

Tier 1: Initial Phenotypic Screening

The first step is to determine if the compound has any observable effect on whole cells or organisms.

Experimental Protocol: Cell Viability and Cytotoxicity Assays

-

Cell Line Selection: Choose a panel of relevant human cell lines (e.g., a cancer cell line panel like the NCI-60, and a non-cancerous line like HEK293 for cytotoxicity comparison).

-

Compound Preparation: Prepare a stock solution of 5-Bromo-5-hexenoic acid in a suitable solvent (e.g., DMSO) and create a serial dilution series.

-

Cell Seeding: Seed cells in 96-well plates at an appropriate density and allow them to adhere overnight.

-

Treatment: Treat cells with the serial dilutions of the compound for a set time course (e.g., 24, 48, 72 hours).

-

Viability Assessment: Use a standard viability assay, such as MTT or a resazurin-based assay (e.g., CellTiter-Blue), to quantify the number of viable cells.

-

Data Analysis: Calculate the IC50 (half-maximal inhibitory concentration) for each cell line and time point.

Tier 2: Target Identification and Initial Mechanistic Probes

If the compound shows activity in phenotypic screens, the next step is to identify its molecular target(s).

Workflow for Target Identification

Caption: High-level workflow for target identification of a novel bioactive compound.

Experimental Protocol: In Vitro Enzyme Inhibition Assays

Based on the hypothesis that 5-Bromo-5-hexenoic acid may act as an enzyme inhibitor, a panel of relevant enzymes could be screened.

-

Enzyme Selection: Based on structural similarity to known inhibitors or a broad screen, select a panel of enzymes (e.g., proteases, kinases, enzymes involved in fatty acid metabolism).

-

Assay Principle: Utilize a commercially available assay kit or develop an in-house assay that produces a measurable signal (e.g., fluorescence, absorbance) upon enzyme activity.

-

Inhibition Assay:

-

Incubate the enzyme with a range of concentrations of 5-Bromo-5-hexenoic acid.

-

Initiate the enzymatic reaction by adding the substrate.

-

Measure the reaction rate over time.

-

-

Data Analysis: Determine if the compound inhibits the enzyme and calculate its IC50. Further kinetic studies (e.g., Lineweaver-Burk plots) can distinguish between competitive, non-competitive, and uncompetitive inhibition.[7][8]

Tier 3: In-depth Mechanistic and In Vivo Studies

Once a validated target is identified, further studies are required to understand the downstream cellular consequences of target engagement and to assess in vivo efficacy and toxicity.

Case Studies of Structurally Related Compounds

While no data exists for 5-Bromo-5-hexenoic acid, the mechanisms of other halogenated fatty acids and related molecules can be informative.

-

(5Z,9Z)-5,9-hexadecadienoic acid: This naturally occurring fatty acid has been shown to inhibit human topoisomerase I, suggesting that unsaturated fatty acids can have specific enzymatic targets.[9]

-

5-Bromo-5-nitro-1,3-dioxane (bronidox): This antimicrobial agent's primary mode of action is believed to be the oxidation of essential protein thiols, leading to enzyme inhibition and disruption of microbial growth.[10] This supports the hypothesis that a bromo-compound can react with protein sulfhydryl groups.

Conclusion

While the mechanism of action of 5-Bromo-5-hexenoic acid in biological systems is currently unknown, its chemical structure provides a rational basis for hypothesizing that it may act as an irreversible enzyme inhibitor via Michael addition. This whitepaper outlines a systematic and robust experimental framework for investigating this hypothesis, starting from broad phenotypic screening and progressing through target identification and validation. The proposed workflows and protocols provide a clear roadmap for any researcher interested in exploring the potential bioactivity of this and other novel chemical entities.

References

-

5-Bromohexanoic acid | C6H11BrO2 | CID 15100129 . PubChem. Available from: [Link]

-

Synthesis, Spectroscopic Characterization, and Biological Evaluation Studies of 5-Bromo-3-(((hydroxy-2-methylquinolin-7-yl)methylene)hydrazono)indolin-2-one and Its Metal (II) Complexes . ResearchGate. Available from: [Link]

-

Mode of action of the antimicrobial compound 5-bromo-5-nitro-1,3-dioxane (bronidox) . PubMed. Available from: [Link]

-

Synthesis, molecular docking, and biological evaluation of methyl-5-(hydroxyimino)-3-(aryl-substituted)hexanoate derivatives . European Journal of Chemistry. Available from: [Link]

-

Enzyme Inhibition - Types of Inhibition . TeachMePhysiology. Available from: [Link]

-

Total synthesis and biological evaluation of (5Z,9Z)-5,9-hexadecadienoic acid, an inhibitor of human topoisomerase I . PubMed. Available from: [Link]

-

Synthesis, Biological Evaluation and In Silico Modeling of Novel Pan-Genotypic NS5A Inhibitors . ResearchGate. Available from: [Link]

-

Synthesis, In Vitro Biological Evaluation of Antiproliferative and Neuroprotective Effects and In Silico Studies of Novel 16E-Arylidene-5α,6α-epoxyepiandrosterone Derivatives . PubMed Central. Available from: [Link]

-

5.4: Enzyme Inhibition . Chemistry LibreTexts. Available from: [Link]

-

Practical Synthesis of Hex-5-ynoic Acid from Cyclohexanone . ResearchGate. Available from: [Link]

-

5-Bromo-4-hydroxyhex-2-enoic acid | C6H9BrO3 | CID 348067 . PubChem. Available from: [Link]

-

Comprehensive Phytochemical Profiling, Biological Activities, and Molecular Docking Studies of Pleurospermum candollei . Semantic Scholar. Available from: [Link]

-

Physiology, Noncompetitive Inhibitor . NCBI Bookshelf. Available from: [Link]

-

Recent Advancements in Enhancing Antimicrobial Activity of Plant-Derived Polyphenols by Biochemical Means . MDPI. Available from: [Link]

-

Chemical composition and antimicrobial, antioxidant, and anti-inflammatory activities of Lepidium sativum seed oil . PubMed Central. Available from: [Link]

-

Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs . PubMed Central. Available from: [Link]

Sources

- 2. 732248-41-8|5-Bromo-5-hexenoic acid|BLD Pharm [bldpharm.com]

- 3. 5-BROMO-5-HEXENOIC ACID | 732248-41-8 [chemicalbook.com]

- 4. echemi.com [echemi.com]

- 5. CAS 1577-22-6: 5-Hexenoic acid | CymitQuimica [cymitquimica.com]

- 6. teachmephysiology.com [teachmephysiology.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Physiology, Noncompetitive Inhibitor - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. Total synthesis and biological evaluation of (5Z,9Z)-5,9-hexadecadienoic acid, an inhibitor of human topoisomerase I - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Mode of action of the antimicrobial compound 5-bromo-5-nitro-1,3-dioxane (bronidox) - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 5-Bromo-5-hexenoic Acid: From Historical Synthesis to Modern Perspectives

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Bromo-5-hexenoic acid is a halogenated unsaturated carboxylic acid with significant potential as a versatile building block in organic synthesis. Its unique structure, featuring a terminal vinyl bromide and a carboxylic acid moiety, offers two distinct points for chemical modification, making it a valuable precursor for the synthesis of complex molecules, including pharmaceuticals and biologically active compounds. This guide provides a comprehensive overview of the plausible historical synthesis, modern synthetic strategies, and key chemical properties of 5-bromo-5-hexenoic acid, offering insights for its application in research and development.

I. Historical Perspective: A Plausible Pathway Through Dehydrobromination

While a singular "discovery" paper for 5-bromo-5-hexenoic acid is not readily apparent in the historical literature, its synthesis can be logically inferred from established chemical transformations dating back to the mid-20th century. A highly plausible and illustrative historical route involves the dehydrobromination of a saturated dibromo precursor, specifically 5,6-dibromohexanoic acid. This approach is predicated on the fundamental principles of addition and elimination reactions in organic chemistry.

A notable example of a similar transformation is detailed in the work of Pivnitsky and colleagues, who investigated the synthesis of hex-5-ynoic acid from cyclohexanone, a process that involves 6-bromohex-5-enoic acids as key intermediates.[1] The underlying chemistry of their multi-step synthesis provides a strong foundation for understanding how 5-bromo-5-hexenoic acid could have been first synthesized.

The logic of this synthetic pathway can be visualized as a two-step process:

Caption: Plausible historical two-step synthesis of 5-Bromo-5-hexenoic acid.

Causality Behind Experimental Choices in the Historical Context

The choice of a dehydrobromination reaction stems from the accessibility of the starting materials and the predictability of the reaction mechanism.

-

Starting Material: 5-Hexenoic acid serves as a logical and readily available precursor.

-

Bromination: The addition of molecular bromine (Br₂) across the double bond of 5-hexenoic acid is a classic and efficient method to introduce the necessary halogen atoms, yielding the saturated 5,6-dibromohexanoic acid intermediate.[1]

-

Dehydrobromination: The subsequent elimination of one equivalent of hydrogen bromide (HBr) using a base is a standard technique to re-introduce a double bond. The regioselectivity of this elimination is crucial. The formation of the terminal vinyl bromide is favored due to the steric hindrance at the C5 position and the acidity of the proton at C6.

Detailed Experimental Protocol (Hypothetical, based on Pivnitsky et al.)

The following protocol is a hypothetical adaptation based on the principles described by Pivnitsky and colleagues for a similar system.[1]

Step 1: Synthesis of 5,6-Dibromohexanoic Acid

-

Reaction Setup: A solution of 5-hexenoic acid in a suitable inert solvent (e.g., carbon tetrachloride) is prepared in a round-bottom flask equipped with a dropping funnel and a magnetic stirrer. The flask is cooled in an ice-salt bath to maintain a low temperature.

-

Bromine Addition: A solution of bromine in the same solvent is added dropwise to the cooled solution of 5-hexenoic acid with vigorous stirring. The addition is controlled to keep the reaction temperature below 0°C. The disappearance of the bromine color indicates the progress of the reaction.

-

Work-up: Upon completion, the reaction mixture is washed with an aqueous solution of sodium thiosulfate to remove any unreacted bromine, followed by washing with brine. The organic layer is then dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield crude 5,6-dibromohexanoic acid.

Step 2: Synthesis of 5-Bromo-5-hexenoic Acid via Dehydrobromination

-

Reaction Setup: The crude 5,6-dibromohexanoic acid is dissolved in a suitable solvent, such as ethanol or tetrahydrofuran, in a round-bottom flask equipped with a reflux condenser.

-

Base Addition: A solution of a base, for example, potassium hydroxide in ethanol, is added to the solution of the dibromo acid.

-

Reaction: The mixture is heated to reflux and monitored by thin-layer chromatography (TLC) until the starting material is consumed.

-

Work-up and Purification: After cooling to room temperature, the reaction mixture is acidified with a dilute mineral acid (e.g., HCl) and extracted with a suitable organic solvent (e.g., diethyl ether). The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is evaporated. The resulting crude product can be purified by column chromatography on silica gel to afford 5-bromo-5-hexenoic acid.

II. Modern Synthetic Approaches

While the dehydrobromination of a dibromo precursor is a plausible historical route, modern organic synthesis offers more direct and efficient methods for the preparation of vinyl bromides, including 5-bromo-5-hexenoic acid. These contemporary methods often provide better control over stereoselectivity and functional group tolerance.

One prominent modern approach is the direct conversion of a suitable precursor, such as a terminal alkyne or a ketone, to the vinyl bromide.

Synthesis from a Terminal Alkyne

A powerful modern strategy involves the hydrobromination of a terminal alkyne. This can be achieved through radical addition of HBr or via metal-catalyzed processes, which can offer excellent control of regioselectivity to yield the desired terminal vinyl bromide.

Caption: Modern synthesis of 5-Bromo-5-hexenoic acid from a terminal alkyne.

III. Physicochemical Properties and Spectroscopic Data

A summary of the key physicochemical properties of 5-bromo-5-hexenoic acid is presented in the table below.

| Property | Value | Source |

| Molecular Formula | C₆H₉BrO₂ | |

| Molecular Weight | 193.04 g/mol | |

| CAS Number | 732248-41-8 | |

| Appearance | Not specified, likely a liquid or low-melting solid | |

| Boiling Point | 267.956 °C at 760 mmHg (Predicted) | |

| Density | 1.482 g/cm³ (Predicted) |

Note: Some physical properties are predicted and should be confirmed experimentally.

-

¹H NMR: The proton on the vinyl bromide (C5) would likely appear as a multiplet in the olefinic region (δ 5.5-6.5 ppm). The protons on the carbon adjacent to the carbonyl group (C2) would be expected around δ 2.4 ppm.

-

¹³C NMR: The carbon of the carboxylic acid would resonate downfield (δ > 170 ppm). The sp² carbons of the vinyl bromide would appear in the olefinic region (δ 110-140 ppm).

-

IR Spectroscopy: A strong, broad absorption corresponding to the O-H stretch of the carboxylic acid would be present around 3000 cm⁻¹. A sharp carbonyl (C=O) stretch would be observed around 1710 cm⁻¹. The C=C stretch of the vinyl group would be expected in the region of 1640-1620 cm⁻¹.

IV. Applications in Research and Drug Development

The bifunctional nature of 5-bromo-5-hexenoic acid makes it a highly attractive building block in several areas of chemical research and development:

-

Cross-Coupling Reactions: The vinyl bromide moiety can readily participate in various palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Stille, Heck), allowing for the introduction of a wide range of substituents at the C5 position.

-

Synthesis of Heterocycles: The carboxylic acid and the vinyl bromide functionalities can be utilized in tandem to construct various heterocyclic scaffolds, which are prevalent in many pharmaceutical agents.

-

Functionalization of Biomolecules: The carboxylic acid can be activated to form amide or ester linkages with amino acids, peptides, or other biomolecules, while the vinyl bromide provides a handle for further chemical modification.

-

Polymer Chemistry: As a functionalized monomer, it has the potential to be incorporated into polymers to introduce specific properties or to serve as a point for post-polymerization modification.

V. Conclusion

5-Bromo-5-hexenoic acid, while not having a widely documented "discovery," represents a valuable and versatile molecule in the synthetic chemist's toolkit. Its synthesis, logically approachable through historical methods like dehydrobromination, has been significantly streamlined by modern synthetic advancements. The dual reactivity of its carboxylic acid and vinyl bromide functionalities provides a gateway to a vast array of complex molecular architectures, underscoring its potential for continued application in academic research and the development of novel therapeutics.

References

-

Starostin, E. K., Lapitskaya, M. A., Ignatenko, A. V., Pivnitsky, K. K., & Nikishin, G. I. (2000). Practical synthesis of hex-5-ynoic acid from cyclohexanone. Russian Chemical Bulletin, 49(1), 81-84. [Link]

Sources

Introduction to the reactivity of 5-Bromo-5-hexenoic acid

An In-Depth Technical Guide to the Reactivity of 5-Bromo-5-hexenoic Acid

Abstract

5-Bromo-5-hexenoic acid is a bifunctional organic molecule that serves as a versatile and valuable building block in modern organic synthesis.[1] Its structure, featuring a terminal vinyl bromide and a carboxylic acid, allows for a diverse range of chemical transformations. The vinyl bromide moiety is a substrate for powerful carbon-carbon bond-forming reactions, including palladium-catalyzed cross-couplings and radical cyclizations, while the carboxylic acid provides a handle for derivatization and linkage to other molecular scaffolds. This guide provides an in-depth exploration of the core reactivity of 5-bromo-5-hexenoic acid, focusing on the mechanistic principles, experimental considerations, and synthetic applications that are of interest to researchers in chemical synthesis and drug development.

Introduction: The Strategic Value of a Bifunctional Building Block

Vinyl halides are cornerstones of synthetic chemistry, prized for their ability to participate in a wide array of coupling reactions that construct the carbon skeletons of complex molecules. 5-Bromo-5-hexenoic acid (C₆H₉BrO₂) exemplifies a particularly useful class of these compounds, where the reactive vinyl halide is integrated into a framework containing a second, orthogonal functional group—the carboxylic acid.[1]

This inherent bifunctionality is the source of its synthetic power. Chemists can selectively address one functional group while leaving the other intact, or they can design tandem processes where both groups participate sequentially to build intricate molecular architectures. The bromine atom enhances the molecule's reactivity, making it a key precursor for pharmaceuticals and agrochemicals, fields where halogenated compounds often exhibit significant biological activity.[1]

This guide will dissect the three primary modes of reactivity centered on the vinyl bromide: radical cyclizations, palladium-catalyzed cross-coupling reactions, and elimination/substitution pathways. We will explore the causality behind experimental choices for each reaction class and provide field-proven insights for their practical application.

Core Reactivity I: Radical Cyclization Reactions

Radical cyclization is a powerful method for constructing cyclic systems, prized for its mild conditions and high functional group tolerance.[2] The 5-hexenyl radical system, which can be readily generated from precursors like 5-bromo-5-hexenoic acid derivatives, is particularly well-behaved, undergoing rapid and highly selective cyclization.[2]

Mechanistic Principles: The 5-exo-trig Preference

The cyclization of a 5-hexenyl type radical proceeds via the attack of the radical onto the internal double bond. This process can theoretically lead to two different products: a five-membered ring via a 5-exo-trig closure or a six-membered ring via a 6-endo-trig closure.[3] For the 5-hexenyl radical, the 5-exo cyclization is overwhelmingly favored due to kinetic factors.[2] The transition state for the 5-exo closure can adopt a stable, chair-like conformation that minimizes steric strain and allows for optimal orbital overlap, making it significantly lower in energy than the transition state for the 6-endo pathway.[2][3]

Caption: Workflow for a typical 5-exo-trig radical cyclization.

Methods for Radical Generation

The choice of radical initiation method is critical and has evolved from tin-based reagents to more environmentally benign, "tin-free" alternatives.

-

Classical Tin-Hydride Method: The combination of tributyltin hydride (Bu₃SnH) and a radical initiator like azobisisobutyronitrile (AIBN) is the traditional method.[4] While effective, the toxicity and difficulty in removing tin byproducts have driven the development of other approaches.

-

Tin-Free Methods: Modern protocols avoid the issues associated with organotin reagents.[5][6]

-

Photoredox Catalysis: Visible-light photoredox catalysis uses a photosensitizer (e.g., an iridium or ruthenium complex) to generate the radical intermediate via a single-electron transfer (SET) process under exceptionally mild conditions.[5][7]

-

Atom Transfer Radical Cyclization (ATRC): This method uses a transition metal catalyst, often a copper complex, to mediate the reversible transfer of a halogen atom, generating the radical intermediate.[8][9] ATRC is highly efficient for forming cyclic frameworks and is a powerful tool in organic synthesis.[8][10]

-

Experimental Protocol: Tin-Free Radical Cyclization

This protocol describes a representative tin-free cyclization of an N-allylamide derivative of 5-bromo-5-hexenoic acid, mediated by a photoredox catalyst.

-

Substrate Synthesis: Convert 5-bromo-5-hexenoic acid to the corresponding N-allylamide via standard amidation procedures (e.g., conversion to the acid chloride followed by reaction with allylamine).

-

Reaction Setup: To a degassed solution of the N-allyl-5-bromo-5-hexenamide (1.0 equiv) in a suitable solvent (e.g., acetonitrile), add the photoredox catalyst (e.g., Ir(ppy)₃, 1-2 mol%) and a sacrificial electron donor (e.g., a tertiary amine like Hantzsch ester or DIPEA, 1.5 equiv).

-

Initiation: Irradiate the reaction mixture with a blue LED light source at room temperature.

-

Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Workup and Purification: Upon completion, concentrate the reaction mixture under reduced pressure. Purify the residue by flash column chromatography on silica gel to yield the cyclized γ-lactam product.

Core Reactivity II: Palladium-Catalyzed Cross-Coupling

Palladium-catalyzed cross-coupling reactions are among the most powerful and versatile methods for forming C-C and C-heteroatom bonds, a fact recognized by the 2010 Nobel Prize in Chemistry.[11] Vinyl halides like 5-bromo-5-hexenoic acid are excellent electrophilic partners in these transformations, which generally proceed under mild conditions with high functional group tolerance.[11][12]

The General Catalytic Cycle

Most palladium-catalyzed cross-couplings follow a common mechanistic pathway consisting of three key steps:[13][14][15]

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of 5-bromo-5-hexenoic acid, forming a Pd(II) intermediate.

-

Transmetalation: The organic group from a nucleophilic organometallic reagent (e.g., organoboron, organozinc) is transferred to the palladium center, displacing the bromide.

-

Reductive Elimination: The two organic fragments on the palladium center couple and are eliminated, forming the new C-C bond and regenerating the Pd(0) catalyst.

Caption: Generalized catalytic cycle for Pd-catalyzed cross-coupling.

Key Cross-Coupling Variants

5-Bromo-5-hexenoic acid is a suitable substrate for several named cross-coupling reactions:

| Reaction Name | Nucleophilic Partner (R'-M) | Bond Formed | Key Features |

| Suzuki | Organoboron (e.g., R'B(OH)₂) | C(sp²)-C(sp²), C(sp²)-C(sp³) | Stable, commercially available reagents; requires a base.[14] |

| Heck | Alkene | C(sp²)-C(sp²) | Forms a substituted alkene; can be intramolecular.[13][16] |

| Negishi | Organozinc (e.g., R'ZnX) | C(sp²)-C(sp²), C(sp²)-C(sp³) | Highly reactive nucleophiles; sensitive to moisture.[14] |

| Sonogashira | Terminal Alkyne | C(sp²)-C(sp) | Requires a copper co-catalyst.[15] |

The Intramolecular Heck Reaction (IMHR)

The intramolecular Heck reaction is a particularly powerful strategy for constructing rings, where a tethered alkene couples with the vinyl halide within the same molecule.[16] While 5-bromo-5-hexenoic acid itself does not have a suitable tether, it can be easily converted into a substrate for IMHR. For example, esterification with an unsaturated alcohol like 3-buten-1-ol would produce a substrate poised for a 6-exo cyclization to form a lactone. The IMHR is highly reliable for forming five- and six-membered rings and can establish complex stereocenters.[12][16]

Core Reactivity III: Substitution and Elimination

While less common than radical or palladium-catalyzed pathways for vinyl halides, substitution and elimination reactions represent alternative modes of reactivity for 5-bromo-5-hexenoic acid.

-

Elimination (Dehydrobromination): Treatment with a strong, non-nucleophilic base (e.g., potassium tert-butoxide) can induce an E2 elimination reaction.[17][18] This process would remove HBr across the double bond to form the corresponding terminal alkyne, hex-5-ynoic acid.[19][20] The regioselectivity is dictated by the availability of protons on the adjacent carbon.

-

Nucleophilic Substitution: Direct nucleophilic substitution on an unactivated sp²-hybridized carbon is generally challenging.[21] However, intramolecular nucleophilic substitution can be facile if a potent nucleophile is tethered in a sterically favorable position.[22] For example, reduction of the carboxylic acid to an alcohol, followed by deprotonation to form an alkoxide, could lead to an intramolecular Sₙ2-type reaction to form a cyclic ether, although this would compete with other pathways.

Summary and Synthetic Outlook

5-Bromo-5-hexenoic acid is a powerful and versatile synthetic intermediate due to the orthogonal reactivity of its vinyl bromide and carboxylic acid functionalities. The vinyl bromide provides access to a rich array of modern synthetic transformations, most notably radical cyclizations and palladium-catalyzed cross-couplings, which are foundational methods for constructing complex molecular frameworks. The carboxylic acid serves as a reliable handle for further derivatization, enabling the molecule's incorporation into larger structures or its use as a precursor for intramolecular reactions. Understanding these distinct but complementary modes of reactivity allows the research scientist to strategically design synthetic routes that are both efficient and elegant.

References

-

Title: Intramolecular Heck reaction - Wikipedia Source: Wikipedia URL: [Link]

-

Title: INTRAMOLECULAR MIZOROKI-HECK REACTION IN THE SYNTHESIS OF HETEROCYCLES: STRATEGIES FOR THE GENERATION OF TERTIARY AND QUATERNARY Source: ResearchGate URL: [Link]

-

Title: The Intramolecular Heck Reaction Source: Organic Reactions URL: [Link]

-

Title: Intramolecular Heck Reaction of Unactivated Alkyl Halides Source: ResearchGate URL: [Link]

-

Title: Radical cyclization - Wikipedia Source: Wikipedia URL: [Link]

-

Title: Tin-free radical cyclization reactions initiated by visible light photoredox catalysis Source: Chemical Communications (RSC Publishing) URL: [Link]

-

Title: Photoinduced Atom Transfer Radical Addition/Cyclization Reaction between Alkynes or Alkenes with Unsaturated α-Halogenated Carbonyls Source: National Institutes of Health (NIH) URL: [Link]

-

Title: Heck Reaction - Chemistry LibreTexts Source: Chemistry LibreTexts URL: [Link]

-

Title: Practical Synthesis of Hex-5-ynoic Acid from Cyclohexanone Source: ResearchGate URL: [Link]

-

Title: Timeless Methods for Radical Cyclizations in Total Synthesis Source: Macmillan Group, Princeton University URL: [Link]

-

Title: Tin-free radical reactions mediated by organoboron compounds Source: SciSpace URL: [Link]

-

Title: Atom transfer radical cyclisation reactions mediated by copper complexes. Source: Semantic Scholar URL: [Link]

-

Title: Radical Cyclization-Initiated Difunctionalization Reactions of Alkenes and Alkynes Source: National Institutes of Health (NIH) URL: [Link]

-

Title: Elimination Reactions Source: University of Calgary URL: [Link]

-

Title: Tin-free radical cyclization reactions initiated by visible light photoredox catalysis. Source: Semantic Scholar URL: [Link]

-

Title: PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS Source: Nobel Prize URL: [Link]

-

Title: 8.5. Elimination reactions | Organic Chemistry 1: An open textbook Source: Lumen Learning URL: [Link]

-

Title: Cross-coupling reaction - Wikipedia Source: Wikipedia URL: [Link]

-

Title: Practical synthesis of hex-5-ynoic acid from cyclohexanone Source: Semantic Scholar URL: [Link]

-

Title: III. Intramolecular Addition (Cyclization) Reactions - Chemistry LibreTexts Source: Chemistry LibreTexts URL: [Link]

-

Title: 2.2: Pd-Catalyzed Cross Coupling Reactions - Chemistry LibreTexts Source: Chemistry LibreTexts URL: [Link]

-

Title: 5 Ways to Make Elimination Reactions Interesting for Students Source: Labster URL: [Link]

-

Title: Elimination Reactions Source: Dalal Institute URL: [Link]

-

Title: 19.02 Intramolecular Nucleophilic Substitutions Source: YouTube URL: [Link]

-

Title: Chapter 5 Elimination RXN Source: Scribd URL: [Link]

-

Title: Nucleophilic substitution in five-membered rings. Influence of steric interactions in the reaction area on activation by a nitro-group Source: Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) URL: [Link]

Sources

- 1. CAS 732248-41-8: 5-bromohex-5-enoic acid | CymitQuimica [cymitquimica.com]

- 2. Radical cyclization - Wikipedia [en.wikipedia.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. macmillan.princeton.edu [macmillan.princeton.edu]

- 5. Tin-free radical cyclization reactions initiated by visible light photoredox catalysis - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 6. scispace.com [scispace.com]

- 7. [PDF] Tin-free radical cyclization reactions initiated by visible light photoredox catalysis. | Semantic Scholar [semanticscholar.org]

- 8. Photoinduced Atom Transfer Radical Addition/Cyclization Reaction between Alkynes or Alkenes with Unsaturated α-Halogenated Carbonyls - PMC [pmc.ncbi.nlm.nih.gov]

- 9. [PDF] Atom transfer radical cyclisation reactions mediated by copper complexes. | Semantic Scholar [semanticscholar.org]

- 10. Radical Cyclization-Initiated Difunctionalization Reactions of Alkenes and Alkynes - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Cross-coupling reaction - Wikipedia [en.wikipedia.org]

- 12. organicreactions.org [organicreactions.org]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. nobelprize.org [nobelprize.org]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. Intramolecular Heck reaction - Wikipedia [en.wikipedia.org]

- 17. faculty.ksu.edu.sa [faculty.ksu.edu.sa]

- 18. 8.5. Elimination reactions | Organic Chemistry 1: An open textbook [courses.lumenlearning.com]

- 19. researchgate.net [researchgate.net]

- 20. Practical synthesis of hex-5-ynoic acid from cyclohexanone | Semantic Scholar [semanticscholar.org]

- 21. Nucleophilic substitution in five-membered rings. Influence of steric interactions in the reaction area on activation by a nitro-group - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 22. m.youtube.com [m.youtube.com]

Theoretical Framework for Assessing the Stability of 5-Bromo-5-hexenoic Acid

An In-depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Abstract: 5-Bromo-5-hexenoic acid is a bifunctional molecule of significant interest as a synthetic intermediate in pharmaceutical and fine chemical applications.[1][2] Its structure, featuring a terminal vinyl bromide and a carboxylic acid, presents inherent stability challenges that can impact synthesis, storage, and downstream applications. Understanding these potential degradation pathways is critical for its effective utilization. This guide presents a theoretical framework, grounded in computational chemistry, for the systematic investigation of the stability of 5-Bromo-5-hexenoic acid. We will explore the principal degradation routes—intramolecular cyclization and dehydrobromination—and provide detailed protocols for their computational analysis using Density Functional Theory (DFT), a proven method for studying the reactivity of halogenated organic compounds.[3][4]

Introduction: The Dichotomy of Reactivity and Instability

5-Bromo-5-hexenoic acid possesses two key functional groups: a nucleophilic carboxylic acid and an electrophilic sp²-hybridized carbon bonded to bromine.[5][6] This arrangement makes the molecule a versatile building block but also predisposes it to specific degradation pathways. Unlike saturated haloalkanes, the vinyl halide moiety has distinct electronic properties that influence its reactivity.[7] The primary stability concerns, which form the core of our theoretical investigation, are:

-

Intramolecular Cyclization (Halolactonization): The carboxylate group can act as an internal nucleophile, attacking the electrophilic carbon of the C-Br bond to form a cyclic lactone. This type of reaction is a well-established pathway for analogous halo-acids.[8]

-

Dehydrobromination (Elimination): The presence of allylic protons provides a pathway for the elimination of hydrogen bromide (HBr), leading to the formation of a conjugated dienoic acid. Elimination reactions are a characteristic degradation route for many haloalkanes.[5][9]

Computational modeling provides a powerful, predictive tool to assess the kinetic and thermodynamic favorability of these pathways, offering insights that are crucial for developing handling, storage, and reaction protocols.[10][11]

Theoretical Investigation of Degradation Pathways

A thorough theoretical study must dissect the potential energy surface of the molecule and identify the transition states corresponding to the key degradation reactions.

Pathway A: Intramolecular Cyclization (5-exo-tet vs. 6-endo-tet)

The intramolecular attack of the carboxylate oxygen onto the vinyl bromide can, in principle, lead to two different ring sizes. According to Baldwin's rules, the 5-exo-tet cyclization to form a five-membered ring is generally favored over the 6-endo-tet cyclization for a six-membered ring. However, the energetic landscape must be computationally verified.

The reaction proceeds via a nucleophilic attack on the carbon bearing the bromine atom. This process is influenced by the conformational flexibility of the hexenoic acid chain, which must adopt a specific geometry to allow the nucleophile and electrophile to interact. Theoretical calculations can precisely determine the activation energy barrier for this critical step. Intramolecular reactions are often kinetically favored over their intermolecular counterparts due to the high effective concentration of the reacting groups.[12]

Diagram 1: Proposed Intramolecular Cyclization Pathways

Caption: Logical workflow for evaluating competing cyclization pathways.

Pathway B: Dehydrobromination

This elimination reaction involves the abstraction of a proton from the carbon adjacent to the double bond (the allylic position) and the subsequent loss of the bromide ion. This process results in the formation of a conjugated system, which is thermodynamically stable. The reaction can be base-catalyzed, where an external base abstracts the proton, or can occur thermally. Our theoretical approach will focus on modeling the uncatalyzed thermal elimination to assess the molecule's intrinsic thermal stability.

Computational Methodology: A Self-Validating Protocol

To ensure the trustworthiness and accuracy of the theoretical predictions, a rigorous and well-defined computational protocol is essential. We recommend using a widely validated quantum chemistry software package such as GAMESS or Gaussian.[13][14]

Core Experimental Protocol: DFT Calculations

Objective: To determine the ground state geometries, transition state structures, and associated activation energies for the proposed degradation pathways.

Methodology:

-